Fluo-3 (potassium salt)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

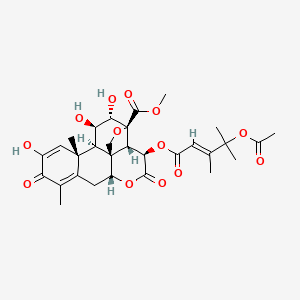

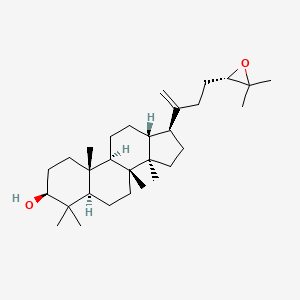

Fluo-3 (potassium salt) is a fluorescent calcium indicator commonly used in flow cytometry and cell-based experiments to detect changes in intracellular calcium levels . Its absorption maximum at 506 nm makes it compatible with excitation at 488 nm by argon-ion laser sources .

Synthesis Analysis

The Ca2+ indicator Fluo-3 was developed by Tsien and colleagues for use with visible-light excitation sources in flow cytometry and confocal laser-scanning microscopy . More recently, Fluo-3 imaging has been extended to include two-photon excitation techniques and total internal reflection fluorescence (TIRF) microscopy .Molecular Structure Analysis

The molecular formula of Fluo-3 (potassium salt) is C36H25Cl2N2O13 . The dissociation constant for Ca2+ is determined at 22° C in 100 mM KCl, 10 mM MOPS, pH 7.2, 0 to 10 mM CaEGTA .Chemical Reactions Analysis

Fluo-3 (potassium salt) is a fluorescent calcium indicator. It is essentially nonfluorescent unless bound to Ca2+, and exhibits a quantum yield at saturating Ca2+ of 0.14 .Physical And Chemical Properties Analysis

Fluo-3 (potassium salt) has a molar mass of 769.54 g·mol−1 . The absorption maximum (Ca2±bound) is at 506 nm and the emission maximum (Ca2±bound) is at 526 nm .Scientific Research Applications

Detection of Cytosolic Calcium Pulses

Fluo-3 (potassium salt) is used in the detection of cytosolic calcium pulses . It can be loaded into fibroblasts and lymphocytes by incubation with the pentaacetoxymethyl ester of the dye . The ester is hydrolyzed intracellularly to yield genuine Fluo-3 capable of indicating changes in [Ca2+]i induced by agonist stimulation .

Use in Living Cells

Fluo-3 can be tested in living cells . It can be loaded into cells either via the pentaacetoxymethyl (AM) ester or by direct microinjection of the free salt . Cells loaded with Fluo-3 respond properly to mitogen or peptide hormone stimulation .

Monitoring of [Ca2+]i

Fluo-3 permits continuous monitoring of [Ca2+]i without interfering with UV-triggered release of inositol polyphosphates or Ca2+ . Both pre- and post-photolysis [Ca2+]i levels can be observed .

Calibration of Fluo-3 Intensities

At the end of an experiment, Fluo-3 fluorescence intensities are calibrated to yield [Ca2+]i values by adding a heavy metal in conjunction with ionomycin . This facilitates quantitative application of photorelease methodology to the study of cellular phenomena .

Application in Chemical Biology

Fluorescent probes like Fluo-3 are powerful tools with vast potential for application in chemical biology . The specific characteristics of the main group of fluorophores coupled with the development of new techniques have boosted their investigation in various research areas .

Use in Flow Cytometry

Fluo-3 (potassium salt) is a fluorescent calcium indicator commonly used in flow cytometry . It is used in cell-based experiments to detect changes in intracellular calcium levels .

Mechanism of Action

Target of Action

Fluo-3 (potassium salt) is a fluorescent calcium indicator . Its primary target is intracellular calcium (Ca2+), a key second messenger within cells .

Mode of Action

Fluo-3 is essentially nonfluorescent unless bound to Ca2+ . When it binds to Ca2+, it exhibits a large fluorescence intensity increase . This change in fluorescence is typically over 100-fold , providing a sensitive detection of Ca2+ transients .

Future Directions

properties

IUPAC Name |

pentapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-(2,7-dichloro-3-oxido-6-oxoxanthen-9-yl)phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H30Cl2N2O13.5K/c1-18-2-4-24(39(14-32(43)44)15-33(45)46)30(8-18)51-6-7-52-31-9-19(3-5-25(31)40(16-34(47)48)17-35(49)50)36-20-10-22(37)26(41)12-28(20)53-29-13-27(42)23(38)11-21(29)36;;;;;/h2-5,8-13,41H,6-7,14-17H2,1H3,(H,43,44)(H,45,46)(H,47,48)(H,49,50);;;;;/q;5*+1/p-5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HESJPJDGZLKNAU-UHFFFAOYSA-I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=CC(=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)Cl)[O-])Cl)N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H25Cl2K5N2O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

960.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Propanoic acid, 2-methyl-, 2-[(methoxyamino)carbonyl]hydrazide](/img/no-structure.png)

![7-(4-(dimethylamino)benzoyl)-1,3-dioxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl 4-(4-chlorophenethyl)piperidine-1-carboxylate](/img/structure/B593632.png)

![4-(4-Methoxyphenyl)-1-piperazinecarboxylicacid,hexahydro-1,3-dioxo-7-[(4-phenoxyphenyl)methyl]imidazo[1,5-a]pyrazin-2-ylester](/img/structure/B593633.png)